5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole (5-Cl-OTD) is a synthetically produced organic compound with a wide range of applications in the scientific and medical fields. It is a heterocyclic, aromatic compound containing an oxygen-containing ring (oxan-4-yl) and a nitrogen-containing ring (thiadiazole). 5-Cl-OTD is a versatile compound that has been used in a variety of research applications, including drug discovery, drug delivery, and drug development.
Scientific Research Applications
Synthesis and Fungicidal Activity
Research has explored the synthesis of thiadiazole derivatives, highlighting their potential as fungicides. For instance, the preparation of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) demonstrated higher fungicidal activity against rice sheath blight, a major disease affecting rice crops in China. These findings underscore the role of structural modifications in enhancing the biological efficacy of thiadiazole compounds (Chen, Li, & Han, 2000).
Antimicrobial and Anticonvulsant Properties
Another study synthesized benzoxazepine and benzothiazepine derivatives, incorporating 1,3,4-oxadiazole and thiadiazole scaffolds, to evaluate their antipsychotic and anticonvulsant activities. The compounds displayed promising results, suggesting their potential in developing new therapeutic agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antifungal and Antibacterial Agents
A comprehensive study on the synthesis of new amino-thiadiazoles revealed their significant antifungal and antibacterial properties. This research provides a foundation for further exploration of thiadiazole derivatives as potential antimicrobial agents, addressing the ongoing need for new and effective antimicrobial compounds (Shukla & Srivastava, 2008).
Herbicidal Activities
The design and synthesis of novel oxadiazoles, thiadiazoles, and triazoles bearing a specific phenoxypyridine moiety have been investigated for their herbicidal activities. This research highlights the agricultural applications of thiadiazole derivatives, presenting them as potential lead compounds for the development of new herbicides (Kalhor & Dadras, 2013).
Antiproliferative and Antimicrobial Evaluation
Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and assessed for their antiproliferative and antimicrobial properties. The findings indicate that certain derivatives possess high DNA protective ability and exhibit strong antimicrobial activity against specific bacterial strains, suggesting their utility in developing anticancer and antimicrobial therapies (Gür et al., 2020).
Nematocidal Activity
A series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, highlighting the potential of thiadiazole derivatives in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
properties
IUPAC Name |
5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRFLJOBRMEFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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